N-Benzyl-4-sulfamoylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-sulfamoylbutanamide: is an organic compound with the molecular formula C11H16N2O3S It is a secondary carboxamide, characterized by the presence of a benzyl group attached to the nitrogen atom and a sulfamoyl group attached to the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-sulfamoylbutanamide typically involves the reaction of 4-sulfamoylbutanoic acid with benzylamine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-sulfamoylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The sulfamoyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-4-sulfamoylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly those involving sulfonamide groups.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-sulfamoylbutanamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-Benzyl-4-sulfamoylbenzamide: Similar structure but with a benzamide moiety.
N-Benzyl-4-chlorobutanamide: Contains a chlorine atom instead of the sulfamoyl group.
N-Benzyl-4-methoxybutanamide: Contains a methoxy group instead of the sulfamoyl group.
Uniqueness: N-Benzyl-4-sulfamoylbutanamide is unique due to the presence of both the benzyl and sulfamoyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
657398-12-4 |
---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-benzyl-4-sulfamoylbutanamide |
InChI |
InChI=1S/C11H16N2O3S/c12-17(15,16)8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |
InChI Key |
BBYWXROFLBKFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.